molecular formula H12N4O7S B089084 Triammonium nitrate sulfate CAS No. 12436-94-1

Triammonium nitrate sulfate

Cat. No. B089084
CAS RN: 12436-94-1
M. Wt: 212.19 g/mol
InChI Key: KKEOZWYTZSNYLJ-UHFFFAOYSA-O
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Patent
US07175684B1

Procedure details

In a preferred embodiment, ammonium sulfate is added to an ammonium nitrate melt, the mixture is reacted to form the double salt, ammonium sulfate nitrate, and the resultant shear-thinnable melt slurry is then prilled in the inventive process. The resulting prills have excellent strength, sphericity, and storage properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[N+:8]([O-:11])([O-:10])=[O:9].[NH4+]>>[N+:8]([O-:11])([O-:10])=[O:9].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:8].[NH4+:8] |f:0.1.2,3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is reacted

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].S(=O)(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.